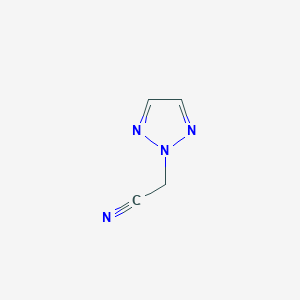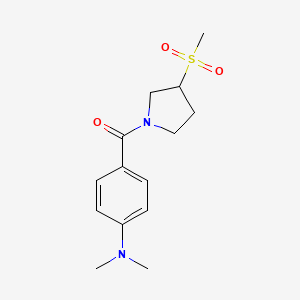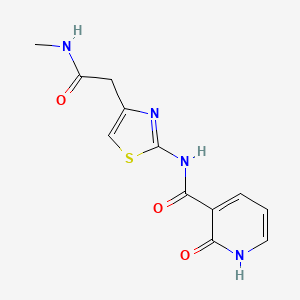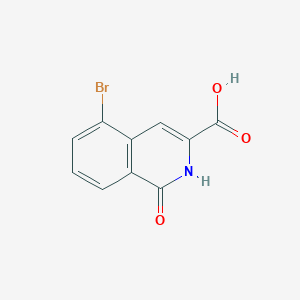
3-(3-Pyridyl)-1H-pyrazole-5(4H)-one
説明
3-(3-Pyridyl)-1H-pyrazole-5(4H)-one, also known as PPO, is a heterocyclic compound that has been the subject of extensive research due to its potential applications in various fields. PPO is a pyrazole derivative that contains a pyridine ring, making it a unique compound with diverse properties.
作用機序
The mechanism of action of 3-(3-Pyridyl)-1H-pyrazole-5(4H)-one has been extensively studied, and it has been found to act through various pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. This compound has also been found to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
3-(3-Pyridyl)-1H-pyrazole-5(4H)-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds. This compound is also stable under normal laboratory conditions and can be easily synthesized. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on 3-(3-Pyridyl)-1H-pyrazole-5(4H)-one. One area of interest is the development of this compound-based metal complexes with potential applications in catalysis and material science. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new synthesis methods for this compound could lead to the production of higher quality and more cost-effective compounds.
Conclusion:
In conclusion, this compound is a unique heterocyclic compound that has been extensively studied for its potential applications in various fields. Its anti-inflammatory, antioxidant, and antitumor activities, as well as its use as a ligand in coordination chemistry, have made it an attractive compound for scientific research. The development of new synthesis methods and the investigation of its potential as a therapeutic agent are promising future directions for research on this compound.
科学的研究の応用
3-(3-Pyridyl)-1H-pyrazole-5(4H)-one has been widely used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been used as a ligand in coordination chemistry, which has led to the development of metal complexes with potential applications in catalysis and material science.
特性
IUPAC Name |
3-pyridin-3-yl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-7(10-11-8)6-2-1-3-9-5-6/h1-3,5H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYHUEPVECYGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69678-02-0 | |
| Record name | 3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2786739.png)
![N-(4-fluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2786742.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786743.png)

![3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2786746.png)
![7-Chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2786747.png)

![1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2786749.png)


![5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2786753.png)
![7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2786754.png)
![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2786755.png)
